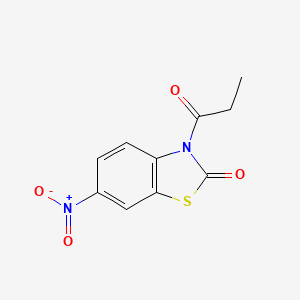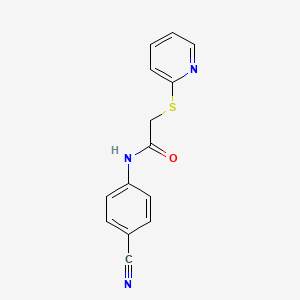![molecular formula C22H30N4O3S2 B5524302 N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)
N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar piperidine derivatives involves strategic substitutions to enhance activity. For instance, substituting the benzamide with bulky moieties or introducing an alkyl or phenyl group at the nitrogen atom significantly increases activity, as demonstrated by Sugimoto et al. (1990) in their study on anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure and analysis often involve X-ray crystallography to investigate the crystal class, cell parameters, and geometry of compounds. For instance, the structure of 1-benzhydryl-4-methanesulfonyl-piperazine was explored by Naveen et al. (2007), revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives highlight the significance of the sulfonyl group in achieving high enantioselectivity, as discussed by Wang et al. (2006) in their study on Lewis basic catalysts for the hydrosilylation of N-aryl imines (Wang et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of chemical compounds in different environments. These properties are typically determined through experimental measurements and contribute to the compound's application potential in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for forming derivatives, are essential for designing compounds with desired biological or chemical activities. Studies such as those by Foroumadi et al. (2005), exploring antibacterial activity, provide insights into the structure-activity relationship and the impact of modifications on the benzyl and sulfonamide rings on activity (Foroumadi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
Studies have revealed that certain piperidine derivatives, including compounds structurally related to N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, exhibit potent anti-acetylcholinesterase (AChE) activity. This enzyme inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's. The introduction of bulky moieties and specific groups into the piperidine and benzamide structures significantly enhances their AChE inhibitory activity, suggesting their potential as therapeutic agents against dementia and related cognitive disorders (Sugimoto et al., 1990).
Metabolism and Oxidative Modification
Research into the oxidative metabolism of compounds structurally similar to the one has shown that these molecules undergo metabolic transformations involving cytochrome P450 enzymes. Such studies are vital for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents, as they inform on the metabolism, bioavailability, and elimination pathways, crucial for drug development (Hvenegaard et al., 2012).
Serotonin Receptor Agonism
Benzamide derivatives, including molecules with similarities to N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, acting as selective serotonin 4 (5-HT4) receptor agonists, demonstrate potential for the development of novel prokinetic agents with reduced side effects, indicating their utility in treating gastrointestinal disorders (Sonda et al., 2004).
Lewis Basic Catalysis
Piperazine derivatives have been explored for their role as enantioselective Lewis basic catalysts in the hydrosilylation of N-aryl imines. This research underscores the compound's potential application in synthetic organic chemistry, particularly in facilitating the synthesis of chiral molecules, which are of significant interest in pharmaceutical research and development (Wang et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S2/c1-24-11-13-25(14-12-24)20-8-6-18(7-9-20)16-23-22(27)19-4-2-10-26(17-19)31(28,29)21-5-3-15-30-21/h3,5-9,15,19H,2,4,10-14,16-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGKVUWQVZNOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)
![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)


![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)
![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)


![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)
![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)